SERT Affinity and >28-Fold Selectivity Over DAT
3-Chloro-5-hydroxybenzamide exhibits potent inhibition of the human serotonin transporter (SERT) with an IC50 of 35 nM, while displaying minimal activity at the dopamine transporter (DAT) with an IC50 >1,000 nM [1]. This yields a selectivity ratio of >28-fold for SERT over DAT, a profile that contrasts with less selective benzamide analogs and even some reference SSRIs like fluoxetine, which typically show SERT IC50 values in the range of 7-150 nM but can vary in DAT affinity depending on assay conditions .
| Evidence Dimension | IC50 (SERT vs DAT) |
|---|---|
| Target Compound Data | SERT IC50 = 35 nM; DAT IC50 > 1,000 nM |
| Comparator Or Baseline | Fluoxetine: SERT IC50 = 47 nM (HEK293 cells) |
| Quantified Difference | >28-fold selectivity for SERT over DAT (target compound) |
| Conditions | Human SERT expressed in CHOK1 cells; [3H]-5-hydroxytryptamine uptake assay |
Why This Matters
This quantitative selectivity profile ensures that researchers evaluating serotonin reuptake mechanisms will not inadvertently engage dopamine pathways, reducing confounding variables in neurological assays.
- [1] BindingDB BDBM50098387. Data for monomerid=50098387. Inhibition of human SERT, DAT, NET. View Source
